molecular formula C16H9F3N4O5 B14544229 (3-Methyl-6-nitro-1H-indazol-1-yl)[3-nitro-5-(trifluoromethyl)phenyl]methanone CAS No. 62235-32-9

(3-Methyl-6-nitro-1H-indazol-1-yl)[3-nitro-5-(trifluoromethyl)phenyl]methanone

Cat. No.: B14544229
CAS No.: 62235-32-9
M. Wt: 394.26 g/mol
InChI Key: ZCFSTIGDLIEOAQ-UHFFFAOYSA-N
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Description

(3-Methyl-6-nitro-1H-indazol-1-yl)[3-nitro-5-(trifluoromethyl)phenyl]methanone is a chemical compound with the molecular formula C16H9F3N4O5 This compound is characterized by its complex structure, which includes both indazole and nitrophenyl groups

Preparation Methods

The synthesis of (3-Methyl-6-nitro-1H-indazol-1-yl)[3-nitro-5-(trifluoromethyl)phenyl]methanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indazole core, followed by the introduction of nitro groups and the trifluoromethylphenyl moiety. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to scale up the process while maintaining product purity and consistency .

Chemical Reactions Analysis

(3-Methyl-6-nitro-1H-indazol-1-yl)[3-nitro-5-(trifluoromethyl)phenyl]methanone undergoes various chemical reactions, including:

Scientific Research Applications

(3-Methyl-6-nitro-1H-indazol-1-yl)[3-nitro-5-(trifluoromethyl)phenyl]methanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methyl-6-nitro-1H-indazol-1-yl)[3-nitro-5-(trifluoromethyl)phenyl]methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The pathways involved can include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .

Comparison with Similar Compounds

When compared to similar compounds, (3-Methyl-6-nitro-1H-indazol-1-yl)[3-nitro-5-(trifluoromethyl)phenyl]methanone stands out due to its unique combination of functional groups. Similar compounds include:

    (3-Methyl-1H-indazol-1-yl)[3-nitro-5-(trifluoromethyl)phenyl]methanone: Lacks the nitro group on the indazole ring.

    (3-Methyl-6-nitro-1H-indazol-1-yl)[3-chloro-5-(trifluoromethyl)phenyl]methanone: Substitutes the nitro group with a chloro group.

    (3-Methyl-6-nitro-1H-indazol-1-yl)[3-nitro-5-(methyl)phenyl]methanone:

Properties

CAS No.

62235-32-9

Molecular Formula

C16H9F3N4O5

Molecular Weight

394.26 g/mol

IUPAC Name

(3-methyl-6-nitroindazol-1-yl)-[3-nitro-5-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C16H9F3N4O5/c1-8-13-3-2-11(22(25)26)7-14(13)21(20-8)15(24)9-4-10(16(17,18)19)6-12(5-9)23(27)28/h2-7H,1H3

InChI Key

ZCFSTIGDLIEOAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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